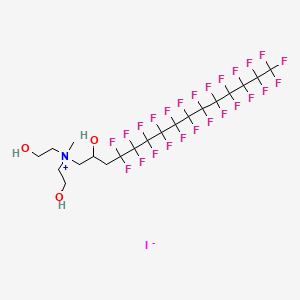

Bis(2-hydroxyethyl)methyl(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl)ammonium iodide

Description

Historical Development of Perfluoroalkylated Ammonium Salts

The synthesis of fluorinated quaternary ammonium salts emerged alongside advancements in per- and polyfluoroalkyl substance (PFAS) chemistry during the mid-20th century. Early industrial processes, such as electrochemical fluorination (ECF), enabled the production of perfluoroalkyl iodides, which served as precursors for ammonium-based surfactants. By the 1950s, compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) were widely synthesized, laying the groundwork for derivative quaternary ammonium structures.

A pivotal shift occurred with the development of telomerization techniques, which allowed for the controlled polymerization of tetrafluoroethylene to yield linear perfluoroalkyl chains with terminal functional groups. This method facilitated the creation of long-chain fluorinated surfactants, including those with quaternary ammonium heads, which exhibited superior stability and surface activity compared to their hydrocarbon analogs. By the 1980s, structural diversification led to the incorporation of hydroxyl groups and mixed alkyl-fluoro substituents, enhancing solubility and interfacial properties.

Table 1: Milestones in Fluorinated Quaternary Ammonium Compound Development

The compound bis(2-hydroxyethyl)methyl(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl)ammonium iodide exemplifies modern innovations, combining a C15 perfluoroalkyl tail with a quaternary ammonium head modified by hydroxyethyl groups. This design reflects iterative improvements in balancing fluorocarbon hydrophobicity with polar functional groups for targeted applications.

Structural Taxonomy of Complex Fluorosurfactants

Fluorosurfactants are classified by their hydrophilic head groups, which dictate solubility, charge, and interaction dynamics. The subject compound belongs to the cationic subclass, characterized by a positively charged nitrogen center bonded to four organic substituents.

Molecular Architecture

The compound’s structure comprises three distinct regions:

- Quaternary Ammonium Core : A central nitrogen atom bonded to two 2-hydroxyethyl groups, one methyl group, and a perfluorinated pentadecyl chain.

- Perfluoroalkyl Tail : A C15 chain (pentadecyl) where all hydrogen atoms except those at the 2-position are replaced by fluorine, denoted as 4,4,5,5,…,15-pentacosafluoro.

- Hydroxyl Functionalization : A hydroxyl group at the 2-position of the pentadecyl chain and additional hydroxyls on the ethyl substituents, enhancing hydrophilicity.

Table 2: Structural Comparison of Fluorosurfactant Classes

The perfluoroalkyl tail’s length and branching pattern critically influence interfacial behavior. The C15 chain in this compound provides extended hydrophobicity, while the terminal hydroxyl group introduces a polar anchor, enabling unique micellar configurations. Compared to shorter-chain analogs (e.g., C8 or C10), the elongated tail enhances thermal stability and reduces critical micelle concentration, making it effective in extreme environments.

Synthetic Considerations

The compound’s synthesis likely involves:

- Telomerization : To generate the linear C15F31CH₂– precursor.

- Quaternary Ammoniation : Reaction of the perfluoroalkyl iodide with bis(2-hydroxyethyl)methylamine, followed by iodide exchange.

- Hydroxylation : Selective oxidation or substitution to introduce the 2-hydroxy group on the pentadecyl chain.

This multistep process underscores the precision required to balance fluorophilicity and hydophilicity in advanced fluorosurfactants.

Propriétés

Numéro CAS |

93776-16-0 |

|---|---|

Formule moléculaire |

C20H19F25INO3 |

Poids moléculaire |

923.2 g/mol |

Nom IUPAC |

bis(2-hydroxyethyl)-methyl-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl)azanium;iodide |

InChI |

InChI=1S/C20H19F25NO3.HI/c1-46(2-4-47,3-5-48)7-8(49)6-9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)15(33,34)16(35,36)17(37,38)18(39,40)19(41,42)20(43,44)45;/h8,47-49H,2-7H2,1H3;1H/q+1;/p-1 |

Clé InChI |

YKFJAJAZXNTEBV-UHFFFAOYSA-M |

SMILES canonique |

C[N+](CCO)(CCO)CC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield . The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions

Bis(2-hydroxyethyl)methyl(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl)ammonium iodide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.

Oxidation and Reduction: The hydroxyethyl groups can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted ammonium compounds .

Applications De Recherche Scientifique

Bis(2-hydroxyethyl)methyl(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl)ammonium iodide is utilized in a wide range of scientific research applications, including:

Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.

Biology: Employed in studies involving cell membrane interactions and permeability.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Applied in the production of specialty coatings and materials with unique surface properties.

Mécanisme D'action

The mechanism of action of Bis(2-hydroxyethyl)methyl(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl)ammonium iodide involves its interaction with molecular targets such as cell membranes . The compound’s hydrophobic perfluorinated chain allows it to integrate into lipid bilayers, altering membrane properties and affecting cellular functions . This integration can influence various pathways, including signal transduction and ion transport .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Variations in Fluorinated Chains and Counterions

The compound belongs to a broader class of perfluorinated ammonium salts. Key structural differentiators include:

- Fluorocarbon Chain Length : Compared to bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate (CAS: [70225-15-9]), which has a shorter heptane-based fluorinated chain (C7), the target compound’s pentadecyl chain (C15) enhances hydrophobicity and surfactant efficiency .

- Counterion Effects : Replacing the iodide counterion with sulphonate (e.g., in [70225-15-9]) or phosphate (e.g., [57678-00-9]) alters solubility and ionic strength. Iodide’s larger ionic radius and lower charge density may improve solubility in polar solvents compared to sulphonate derivatives .

Physical and Chemical Properties

| Property | Target Compound ([93776-16-0]) | Bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate ([70225-15-9]) | Bis(2-hydroxyethyl)ammonium phosphate derivatives ([57678-00-9]) |

|---|---|---|---|

| Molecular Weight | ~1,000 (estimated) | 555.26 | ~1,200 (estimated) |

| Fluorocarbon Chain Length | C15 | C7 | C14 (varies) |

| Counterion | I⁻ | SO₃⁻ | PO₄³⁻ |

| Key Applications | Surfactants, coatings | Industrial cleaners | Flame retardants |

| Environmental Persistence | High (PFAS class) | Moderate | High |

Data derived from CAS registry entries and structural analogs .

Spectroscopic and Analytical Data

- NMR Spectroscopy : For perfluorinated analogs, ¹H-NMR signals for hydroxyl and methyl groups typically appear at δ 2.00–3.30 ppm in DMSO-d₆, with fluorinated regions showing complex splitting due to coupling with ¹⁹F nuclei .

- Mass Spectrometry : High-resolution MS of the target compound would exhibit a molecular ion cluster corresponding to its large molecular weight (~1,000 Da), distinct from shorter-chain analogs like [70225-15-9] (555 Da) .

Environmental and Regulatory Considerations

- Persistence : As a per- and polyfluoroalkyl substance (PFAS), the compound’s long fluorocarbon chain increases resistance to degradation, aligning with concerns highlighted in the Pharos Project .

- Regulatory Status: Listed under EINECS ([93776-16-0]), it is subject to restrictions similar to other PFAS, such as ammonium perfluorooctanoate (CAS: [3825-26-1]), which is phased out in many regions due to bioaccumulation risks .

Toxicity and Biocompatibility

The iodide counterion may introduce additional iodine-specific toxicity pathways, warranting further study.

Activité Biologique

Bis(2-hydroxyethyl)methyl(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl)ammonium iodide (CAS Number: 93776-16-0) is a complex quaternary ammonium compound characterized by a long-chain fluorinated alkyl group. This compound has garnered attention for its potential biological activities due to its unique chemical structure. This article explores the biological activity of this compound through detailed research findings and case studies.

Molecular Structure and Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 923.23 g/mol. The presence of hydroxyl groups enhances its solubility in polar solvents and may contribute to its biological activities. The long-chain fluorinated group imparts hydrophobic properties that can influence its interaction with biological membranes.

| Property | Value |

|---|---|

| CAS Number | 93776-16-0 |

| Molecular Formula | |

| Molecular Weight | 923.23 g/mol |

| Boiling Point | 480.8ºC |

| Flash Point | 244.6ºC |

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), including bis(2-hydroxyethyl)methyl(4,4,...), exhibit antimicrobial properties. These compounds disrupt microbial cell membranes due to their cationic nature. A study published in the Journal of Cheminformatics highlighted that QACs can effectively inhibit the growth of various bacteria and fungi by altering membrane permeability and function .

Cytotoxicity and Cell Viability

The cytotoxic effects of bis(2-hydroxyethyl)methyl(4,4,...) have been evaluated in vitro using various cell lines. In a study assessing cytotoxicity against human cancer cell lines, the compound demonstrated dose-dependent inhibition of cell viability. The IC50 values varied significantly among different cell types, indicating selective cytotoxicity .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been investigated. In vitro assays using RAW 264.7 macrophages showed that bis(2-hydroxyethyl)methyl(4,4,...) significantly inhibited nitric oxide (NO) production in a dose-dependent manner. This suggests that the compound may interfere with inflammatory signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for elucidating the biological activity of this compound. The presence of hydroxyl groups and the fluorinated alkyl chain are believed to enhance its biological efficacy. Studies have shown that modifications in these regions can lead to significant changes in activity profiles .

Case Study 1: Antimicrobial Efficacy

In a controlled experiment assessing the antimicrobial efficacy of bis(2-hydroxyethyl)methyl(4,4,...), researchers treated cultures of Escherichia coli and Staphylococcus aureus with varying concentrations of the compound. Results indicated a substantial reduction in bacterial counts at higher concentrations (≥100 µg/mL), confirming its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity Profile

A cytotoxicity assay was conducted on human breast cancer cells (MCF-7). The results showed that treatment with bis(2-hydroxyethyl)methyl(4,4,...) at concentrations ranging from 10 to 100 µM resulted in a significant decrease in cell viability (p < 0.05). This suggests that the compound may have potential applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.